REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH2:4][CH2:5][N:6]([c:7]1[c:8]([C:13](=[O:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:9][cH:10][cH:11][cH:12]1)[c:21]1[n:22][cH:23][cH:24][cH:25][c:26]1[NH2:27])[CH3:28].[CH3:40][C:41](=[O:42])[OH:43].[CH3:44][c:45]1[cH:46][cH:47][cH:48][cH:49][cH:50]1.[c:29]1([CH3:30])[cH:31][cH:32][c:33]([S:34]([OH:35])(=[O:36])=[O:37])[cH:38][cH:39]1>>[CH3:1][N:2]([CH2:3][CH2:4][CH2:5][N:6]1[c:7]2[c:8]([cH:9][cH:10][cH:11][cH:12]2)[C:13]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)=[N:27][c:26]2[c:21]1[n:22][cH:23][cH:24][cH:25]2)[CH3:28]
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Name
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CN(C)CCCN(c1ccccc1C(=O)c1ccccc1)c1ncccc1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCN(c1ccccc1C(=O)c1ccccc1)c1ncccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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CN(C)CCCN1c2ccccc2C(c2ccccc2)=Nc2cccnc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |